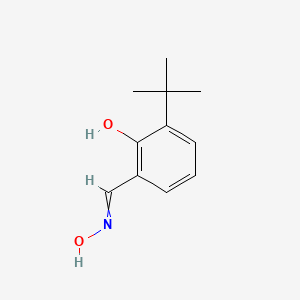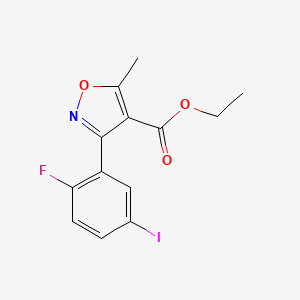
Ethyl 3-(2-fluoro-5-iodophenyl)-5-methylisoxazole-4-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 3-(2-fluoro-5-iodophenyl)-5-methylisoxazole-4-carboxylate is a synthetic organic compound that belongs to the class of isoxazole derivatives This compound is characterized by the presence of a fluoro and iodo substituent on the phenyl ring, a methyl group on the isoxazole ring, and an ethyl ester functional group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(2-fluoro-5-iodophenyl)-5-methylisoxazole-4-carboxylate typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
Fluorination: The addition of a fluorine atom, which can be achieved using reagents such as Selectfluor or N-fluorobenzenesulfonimide.
Isoxazole Formation: The construction of the isoxazole ring, which may involve cyclization reactions using appropriate precursors.
Esterification: The formation of the ethyl ester group, typically through the reaction of the carboxylic acid with ethanol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic steps, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are chosen to maximize yield and minimize waste.
化学反应分析
Types of Reactions
Ethyl 3-(2-fluoro-5-iodophenyl)-5-methylisoxazole-4-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions, affecting the functional groups present.
Coupling Reactions: The phenyl ring can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium cyanide can be used for substitution reactions.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield azido or cyano derivatives, while coupling reactions can produce biaryl compounds.
科学研究应用
Ethyl 3-(2-fluoro-5-iodophenyl)-5-methylisoxazole-4-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding due to its unique structural features.
Industry: It may be used in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of Ethyl 3-(2-fluoro-5-iodophenyl)-5-methylisoxazole-4-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The fluoro and iodo substituents can enhance binding affinity and specificity, while the isoxazole ring can participate in hydrogen bonding and other interactions. The ethyl ester group may influence the compound’s solubility and bioavailability.
相似化合物的比较
Similar Compounds
- Ethyl 3-(2-fluoro-5-chlorophenyl)-5-methylisoxazole-4-carboxylate
- Ethyl 3-(2-fluoro-5-bromophenyl)-5-methylisoxazole-4-carboxylate
- Ethyl 3-(2-fluoro-5-methylphenyl)-5-methylisoxazole-4-carboxylate
Uniqueness
Ethyl 3-(2-fluoro-5-iodophenyl)-5-methylisoxazole-4-carboxylate is unique due to the presence of both fluoro and iodo substituents, which can significantly influence its reactivity and interactions with biological targets. The combination of these substituents with the isoxazole ring and ethyl ester group makes it a versatile compound for various applications.
属性
分子式 |
C13H11FINO3 |
|---|---|
分子量 |
375.13 g/mol |
IUPAC 名称 |
ethyl 3-(2-fluoro-5-iodophenyl)-5-methyl-1,2-oxazole-4-carboxylate |
InChI |
InChI=1S/C13H11FINO3/c1-3-18-13(17)11-7(2)19-16-12(11)9-6-8(15)4-5-10(9)14/h4-6H,3H2,1-2H3 |
InChI 键 |
FMJKTSYJVDKBEO-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)C1=C(ON=C1C2=C(C=CC(=C2)I)F)C |
产品来源 |
United States |
Synthesis routes and methods
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
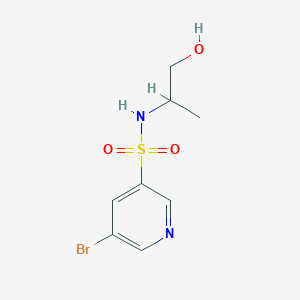

![2-(6-Methyl-2-p-tolyl-imidazo[1,2-a]pyridin-3-yl)-ethanol](/img/structure/B8441818.png)
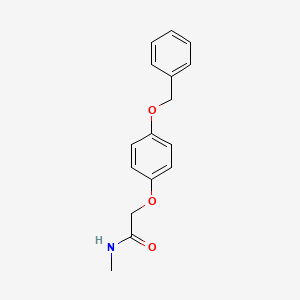
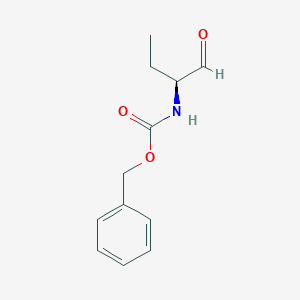
![1-[2-Fluoro-4-(trifluoromethyl)-phenyl]butanol](/img/structure/B8441835.png)
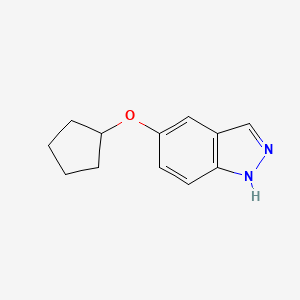
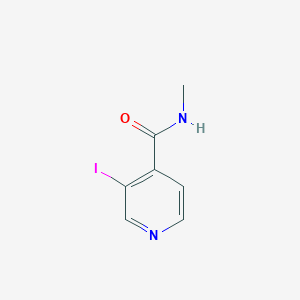
![6-[(7-Methoxy-3,7-dimethylnon-2-en-1-yl)oxy]-2,3-dihydro-1-benzofuran](/img/structure/B8441861.png)
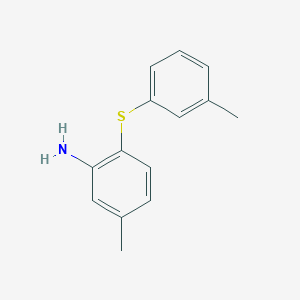
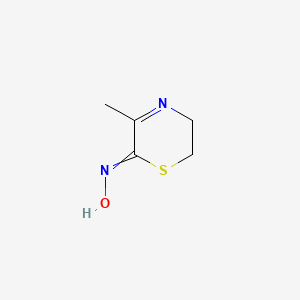

![4-(3-[1,2,3]Triazol-1-yl-propoxy)-phenylamine](/img/structure/B8441881.png)
